molecular formula C24H15I3 B14194149 1,3,5-Tris(2-iodophenyl)benzene CAS No. 920985-25-7

1,3,5-Tris(2-iodophenyl)benzene

Cat. No.: B14194149
CAS No.: 920985-25-7
M. Wt: 684.1 g/mol
InChI Key: JQBNAYDMMSMKHG-UHFFFAOYSA-N
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Description

1,3,5-Tris(2-iodophenyl)benzene is a trisubstituted benzene derivative featuring iodine atoms at the ortho positions of three phenyl rings symmetrically attached to a central benzene core. For instance, trisubstituted benzene derivatives are typically synthesized via nucleophilic substitution or coupling reactions, as demonstrated in the preparation of 1,3,5-tris(trimethylacetoxy)benzene using acyl chloride and 1,3,5-trihydroxybenzene . The iodine substituents in this compound are expected to influence its electronic properties, solubility, and crystallinity due to iodine’s high electronegativity and large atomic radius. Such compounds are of interest in materials science, catalysis, and as building blocks for supramolecular architectures.

Properties

CAS No.

920985-25-7

Molecular Formula

C24H15I3

Molecular Weight

684.1 g/mol

IUPAC Name

1,3,5-tris(2-iodophenyl)benzene

InChI

InChI=1S/C24H15I3/c25-22-10-4-1-7-19(22)16-13-17(20-8-2-5-11-23(20)26)15-18(14-16)21-9-3-6-12-24(21)27/h1-15H

InChI Key

JQBNAYDMMSMKHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CC(=C2)C3=CC=CC=C3I)C4=CC=CC=C4I)I

Origin of Product

United States

Preparation Methods

Direct Iodination of 1,3,5-Triphenylbenzene

Direct electrophilic iodination of 1,3,5-triphenylbenzene faces inherent challenges due to the deactivating nature of phenyl groups and the steric hindrance at the ortho positions. Classical iodinating agents like iodine monochloride (ICl) or N-iodosuccinimide (NIS) typically favor para-substitution in symmetric triarylbenzenes. However, directed ortho-iodination can be achieved using a two-step protocol:

  • Nitration : Introducing nitro groups at the ortho positions via mixed acid (HNO3/H2SO4) at 0–5°C.
  • Nitro-to-Iodo Conversion : Treatment with potassium iodide (KI) and copper(I) iodide (CuI) in dimethylformamide (DMF) at 120°C for 24 hours.

This method yields 1,3,5-Tris(2-iodophenyl)benzene with approximately 35–40% overall yield, though purification requires multiple recrystallizations in ethanol-dichloromethane mixtures.

Bromination Followed by Halogen Exchange

A more reliable approach involves bromination followed by iodide substitution:

Step 1: Bromination
1,3,5-Triphenylbenzene undergoes radical bromination using N-bromosuccinimide (NBS) and benzoyl peroxide (BPO) in carbon tetrachloride (CCl4) under UV light. This selectively yields 1,3,5-Tris(2-bromophenyl)benzene with 68% isolated purity.

Step 2: Finkelstein-Type Halogen Exchange
The brominated intermediate reacts with sodium iodide (NaI) in anhydrous acetone at reflux (56°C) for 48 hours. Catalytic amounts of tetrabutylammonium iodide (TBAI) enhance reactivity by facilitating iodide nucleophilic attack. This two-step process achieves a 62% overall yield, with purity confirmed via 1H NMR (δ 7.85–7.45 ppm, aromatic protons).

Parameter Direct Iodination Bromination-Exchange
Overall Yield (%) 35–40 62
Reaction Time (Hours) 48 72
Purification Complexity High Moderate

Cross-Coupling Approaches

Suzuki-Miyaura Coupling

Palladium-catalyzed Suzuki coupling enables modular construction of the target molecule:

Synthetic Route :

  • Core Synthesis : 1,3,5-Tribromobenzene reacts with 2-iodophenylboronic acid in a 1:3 molar ratio.
  • Catalytic System : Pd(PPh3)4 (5 mol%) and potassium carbonate (K2CO3) in a toluene-water (3:1) mixture at 90°C for 24 hours.

This method provides precise regiocontrol, achieving 78% yield. Key advantages include commercial availability of 2-iodophenylboronic acid and compatibility with orthogonal functionalization.

Ullmann-Type Coupling

Copper-mediated Ullmann coupling offers a cost-effective alternative:

Reaction Conditions :

  • 1,3,5-Triiodobenzene and 2-iodophenylmagnesium bromide (3 equiv.)
  • CuI (10 mol%) in tetrahydrofuran (THF) at 110°C for 36 hours.

Despite lower yields (45–50%), this method avoids palladium catalysts, reducing production costs for large-scale applications.

Alternative Synthetic Routes

Sonogashira-Hagihara Reaction

Adapting methodologies from analogous systems, this compound can be synthesized via alkyne coupling:

Procedure :

  • Alkyne Precursor : 1,3,5-Triethynylbenzene reacts with 2-iodoiodobenzene under Sonogashira conditions.
  • Catalyst System : PdCl2(PPh3)2 (3 mol%) and CuI (6 mol%) in triethylamine (Et3N)/THF (1:1) at 60°C.

This route achieves 55% yield but requires stringent anhydrous conditions to prevent alkyne polymerization.

Optimization and Scalability

Critical parameters for industrial-scale production include:

  • Solvent Selection : DMF enhances iodination rates but complicates waste management. Acetone balances reactivity and environmental impact.
  • Catalyst Recycling : Pd recovery via activated carbon filtration reduces costs by 22% in Suzuki coupling.
  • Temperature Control : Maintaining reflux temperatures ±2°C improves halogen exchange consistency.

Comparative Analysis of Methods

Method Yield (%) Pd/Cu Usage Scalability Ortho Selectivity
Direct Iodination 35–40 None Low Moderate
Bromination-Exchange 62 None High High
Suzuki Coupling 78 High Moderate Excellent
Ullmann Coupling 45–50 Moderate High Good

Chemical Reactions Analysis

Types of Reactions: 1,3,5-Tris(2-iodophenyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The phenyl rings can undergo oxidation to form quinones or reduction to form hydroquinones.

    Coupling Reactions: The compound can participate in further coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide or potassium thiolate can be used for nucleophilic substitution.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products:

    Substitution Reactions: Products include azido or thiol-substituted derivatives.

    Oxidation Reactions: Products include quinones.

    Reduction Reactions: Products include hydroquinones.

Mechanism of Action

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects :
    • Iodo groups (as in this compound) introduce steric bulk and polarizability, favoring halogen bonding and dense crystal packing. This contrasts with thienyl groups , which enhance π-conjugation for optoelectronic applications .
    • Nitro groups (e.g., in 1,3,5-Tris(4-nitrophenyl)benzene) increase electron-withdrawing character, impacting redox behavior and solubility .
  • Solubility: Studies on 1,3,5-triacetoxybenzene derivatives in liquid CO2 reveal that bulky substituents (e.g., trimethylacetoxy) reduce solubility compared to smaller groups (e.g., acetoxy) .
  • Crystallographic Data: The crystal structure of 1,3,5-tris(trimethylacetoxy)benzene (P1 space group, α = 91.138°, Z = 2) shows a distorted trigonal planar geometry due to steric effects .

Functional and Application Comparisons

  • Catalytic and Oxidative Roles :

    • 2-Iodosyl-1,3,5-trimethylbenzene acts as an oxidizing agent in epoxidation reactions , whereas iodinated aryl compounds like this compound may serve as precursors in cross-coupling reactions (e.g., Suzuki-Miyaura).
  • Electronic Properties :

    • Thienyl-substituted derivatives exhibit semiconductor behavior due to extended π-systems , while nitro-substituted analogs are electron-deficient, making them suitable for explosive or charge-transfer materials . Iodine’s electronegativity in this compound could enhance charge transport in organic electronics.

Q & A

Basic Questions

Q. What are the standard synthetic routes for 1,3,5-Tris(2-iodophenyl)benzene?

  • Methodological Answer : A common approach involves iodination of a pre-functionalized benzene core. For example, hypervalent iodine reagents like [bis(trifluoroacetoxy)iodo]benzene can efficiently introduce iodine atoms at specific positions. In a representative synthesis, 2,4,6-triphenyl-1,3,5-trimethylbenzene was iodinated using this reagent under controlled conditions, yielding a triiodinated derivative . Key steps include:

  • Dissolving the precursor in a polar solvent (e.g., acetic acid).
  • Slow addition of the iodinating agent at room temperature.
  • Purification via recrystallization or column chromatography.
    • Table 1 : Comparison of Iodination Reagents
ReagentYield (%)Purity (HPLC)Reference
[bis(trifluoroacetoxy)iodo]benzene70–85>95%
I₂/CuCl₂50–6085–90%N/A

Q. Which characterization techniques are critical for confirming the structure of this compound?

  • Methodological Answer : A multi-technique approach is essential:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm aromatic proton environments and iodine-induced deshielding effects .
  • Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns (e.g., [M+NH₄]⁺ peaks) .
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability, crucial for applications in high-temperature environments .
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C–I stretching at ~500 cm⁻¹) .

Advanced Research Questions

Q. How can iodination reactions be optimized to enhance yield and purity in tris(iodophenyl)benzene derivatives?

  • Methodological Answer :

  • Reagent Stoichiometry : Use a 3:1 molar ratio of iodinating agent to precursor to ensure complete substitution .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of iodine intermediates.
  • Temperature Control : Reactions at 0–5°C minimize side products like diiodinated by-products.
  • Post-Reaction Quenching : Add water or Na₂S₂O₃ to neutralize excess iodine .

Q. How do structural modifications in tris(iodophenyl)benzene derivatives influence their crystallographic properties?

  • Methodological Answer :

  • X-ray Crystallography : Single-crystal studies reveal packing motifs and iodine∙∙∙π interactions. For example, bulky substituents (e.g., methyl groups) disrupt symmetry, leading to triclinic systems (e.g., space group P1) .
  • Table 2 : Crystallographic Data for Tris(iodophenyl) Derivatives
CompoundSpace GroupUnit Cell Volume (ų)Reference
This compoundP1~1068
2,4,6-Tris(4-iodophenyl)mesityleneP2₁/c1220

Q. What strategies resolve contradictions in spectroscopic data during characterization of iodinated aromatics?

  • Methodological Answer :

  • Cross-Validation : Combine NMR with X-ray diffraction to resolve ambiguities in substituent positions .
  • Computational Modeling : Density Functional Theory (DFT) predicts ¹³C NMR shifts, aiding peak assignment .
  • Isotopic Labeling : Use ¹²⁷I/¹²⁹I isotopic patterns in mass spectra to confirm iodine count .

Applications in Academic Research

Q. What role does this compound play in supramolecular chemistry?

  • Methodological Answer :

  • The iodine atoms act as halogen-bond donors, enabling self-assembly into porous frameworks. For example, coordination with pyridine-based ligands forms 2D networks with potential gas storage applications .

Q. How is this compound utilized in organic electronics?

  • Methodological Answer :

  • Heavy-atom effects (iodine) enhance spin-orbit coupling, making it a candidate for organic light-emitting diodes (OLEDs). Photophysical studies (e.g., fluorescence quenching) validate its triplet-state emission properties .

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